molecular formula C15H20FNO B14212217 N-cyclooctyl-2-fluorobenzamide CAS No. 540799-13-1

N-cyclooctyl-2-fluorobenzamide

Cat. No.: B14212217
CAS No.: 540799-13-1
M. Wt: 249.32 g/mol
InChI Key: CBKMXRDSZRCICF-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with cyclooctylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-cyclooctyl-2-fluoroaniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclooctyl-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclooctyl-3,4-difluorobenzamide
  • N-cyclopentyl-4-borono-2-fluorobenzamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Uniqueness

N-cyclooctyl-2-fluorobenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

540799-13-1

Molecular Formula

C15H20FNO

Molecular Weight

249.32 g/mol

IUPAC Name

N-cyclooctyl-2-fluorobenzamide

InChI

InChI=1S/C15H20FNO/c16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,17,18)

InChI Key

CBKMXRDSZRCICF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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